Home > Products > Screening Compounds P114435 > 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride
2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride -

2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride

Catalog Number: EVT-3988344
CAS Number:
Molecular Formula: C18H22ClNO3
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole ([(18)F]1a)

Compound Description: [(18)F]1a is a novel fluorine-18 labeled radiopharmaceutical developed for P-glycoprotein (P-gp) positron emission tomography (PET) imaging at the blood-brain barrier (BBB). It was characterized as a P-gp substrate in vitro. In vivo studies in Mdr1a/b(-/-)Bcrp1(-/-) and wild-type mice showed that [(18)F]1a exhibited a higher brain uptake in the Mdr1a/b(-/-)Bcrp1(-/-) mice compared to wild-type, indicating its potential as a P-gp substrate.

Relevance: [(18)F]1a shares the core 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride. The key difference lies in the presence of a 4-fluorophenyl oxazole substituent instead of the phenol group in 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride.

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline ([(18)F]2)

Compound Description: [(18)F]2 is another novel fluorine-18 labeled radiopharmaceutical designed for P-gp PET imaging at the BBB. In vitro testing confirmed its P-gp substrate characteristics. In vivo evaluations using Mdr1a/b(-/-)Bcrp1(-/-) and wild-type mice were conducted to assess its substrate potential.

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen ([(18)F]3)

Compound Description: [(18)F]3 is a novel fluorine-18 labeled radiopharmaceutical designed for P-gp PET imaging at the BBB, characterized in vitro as a P-gp substrate. It displayed superior performance compared to other newly developed radiopharmaceuticals. In vivo studies in Mdr1a/b(-/-)Bcrp1(-/-) and wild-type mice demonstrated a 2-fold higher brain uptake in the Mdr1a/b(-/-)Bcrp1(-/-) mice compared to wild-type, confirming its P-gp substrate nature. [(18)F]3 exhibited good metabolic stability, with 69% and 96% of the parent compound remaining intact after 45 minutes in plasma and brain, respectively. Further testing in Mdr1a/b(-/-) mice versus Mdr1a/b(-/-)Bcrp1(-/-) mice revealed no statistically significant difference in uptake, confirming its selectivity for P-gp.

4′-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol (MC70)

Compound Description: MC70 is a well-known P-gp inhibitor, known for its ability to block P-gp-mediated calcein-AM efflux.

Relevance: MC70 is structurally similar to 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride, sharing the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl moiety attached to a phenol group. The primary difference lies in the presence of a biphenyl group linked to the phenol in MC70, as opposed to a single phenyl ring in 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride.

6,7-Dimethoxy-2-((4′-butoxybiphen-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline (Compound 4)

Compound Description: Compound 4 is a derivative of MC70, synthesized by functionalizing the phenolic group of MC70 with a butoxy group. It exhibits low nanomolar potency (5.2 nM) in blocking P-gp-mediated calcein-AM efflux. Compound 4 displays a unique activity profile, functioning both as a positive allosteric modulator and a substrate of the P-gp transporter.

Relevance: Compound 4 is an alkyl/oxyalkyl derivative of MC70, which itself shares a core structure with 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride. The shared structural feature is the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethylphenol core. Compound 4 differs from 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride by the presence of a biphenyl group attached to the phenol and a butoxy chain extending from the biphenyl group.

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide (Almorexant)

Compound Description: Almorexant is a dual orexin receptor antagonist belonging to the tetrahydroisoquinoline class of compounds, exhibiting sleep-promoting properties in both animals and humans. It undergoes extensive metabolism after rapid absorption, and excretion of metabolites in feces is the predominant route of elimination in humans.

Relevance: Almorexant is a derivative of 1,2,3,4-tetrahydroisoquinoline, sharing this core structure with 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride. The key structural differences lie in the substituents attached to the isoquinoline nitrogen. Almorexant features a complex substituent consisting of a phenylacetamide group linked to a chiral center bearing a methyl group and a 2-(4-trifluoromethylphenyl)-ethyl group. [, ]

Properties

Product Name

2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol;hydrochloride

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C18H21NO3.ClH/c1-21-17-9-13-7-8-19(12-15(13)10-18(17)22-2)11-14-5-3-4-6-16(14)20;/h3-6,9-10,20H,7-8,11-12H2,1-2H3;1H

InChI Key

PTLJOYGXKVLKAD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3O)OC.Cl

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.